

Application Notes and Protocols for Ni(OTf)₂ Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: Nickel(II)
Trifluoromethanesulfonate

Cat. No.: B1311609

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by **nickel(II) trifluoromethanesulfonate** (Ni(OTf)₂) and other nickel complexes. The following sections cover C-C (cyanation), C-S (thiolation), and C-N (amination) bond formation, with a focus on the use of aryl and vinyl triflates as electrophilic partners.

C-C Cross-Coupling: Cyanation of Aryl and Vinyl Triflates

The cyanation of aryl and vinyl triflates is a valuable transformation for the synthesis of nitriles, which are important intermediates in pharmaceuticals and agrochemicals. Nickel catalysis offers a cost-effective and efficient alternative to traditional methods.

Data Summary: Ni(OTf)₂ Catalyzed Cyanation

Entry	Electrophile	Cyano Source	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Biphenyl triflate	Acetonitrile	10 mol% Ni(OTf) ₂ , 10 mol% dppp, 20 mol% Zn(OTf) ₂ , 2 equiv. Zn	CH ₃ CN	100	60	>95
2	Vinyl triflate (Cyclohexenyl)	t-Butyl isonitrile	8 mol% Ni(OTf) ₂	MeCN	80	12	85
3	Vinyl triflate (Styrenyl)	t-Butyl isonitrile	8 mol% Ni(OTf) ₂	MeCN	80	12	72

dppp = 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Ni(OTf)₂-Catalyzed Cyanation of Aryl Triflates with Acetonitrile[1]

This protocol describes the cyanation of an aryl triflate using acetonitrile as the cyanide source, catalyzed by Ni(OTf)₂.

Materials:

- 4-Biphenyl trifluoromethanesulfonate
- **Nickel(II) trifluoromethanesulfonate** (Ni(OTf)₂)
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Zinc trifluoromethanesulfonate (Zn(OTf)₂)

- Zinc dust
- Acetonitrile (CH₃CN), anhydrous
- Nitrogen gas (N₂)
- Schlenk tube and standard Schlenk line equipment

Procedure:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4-biphenyl trifluoromethanesulfonate (1.0 equiv), Ni(OTf)₂ (0.1 equiv), dppp (0.1 equiv), Zn(OTf)₂ (0.2 equiv), and Zn dust (2.0 equiv).
- Add anhydrous acetonitrile (0.7 mL).
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 60 hours.
- After cooling to room temperature, the reaction mixture can be analyzed by GC-MS and purified by column chromatography.

Experimental Protocol: Ni(OTf)₂-Catalyzed Cyanation of Vinyl Triflates with t-Butyl Isonitrile[2]

This protocol details the cyanation of a vinyl triflate using t-butyl isonitrile as the cyanide source, catalyzed by Ni(OTf)₂ without an external ligand.[1][2]

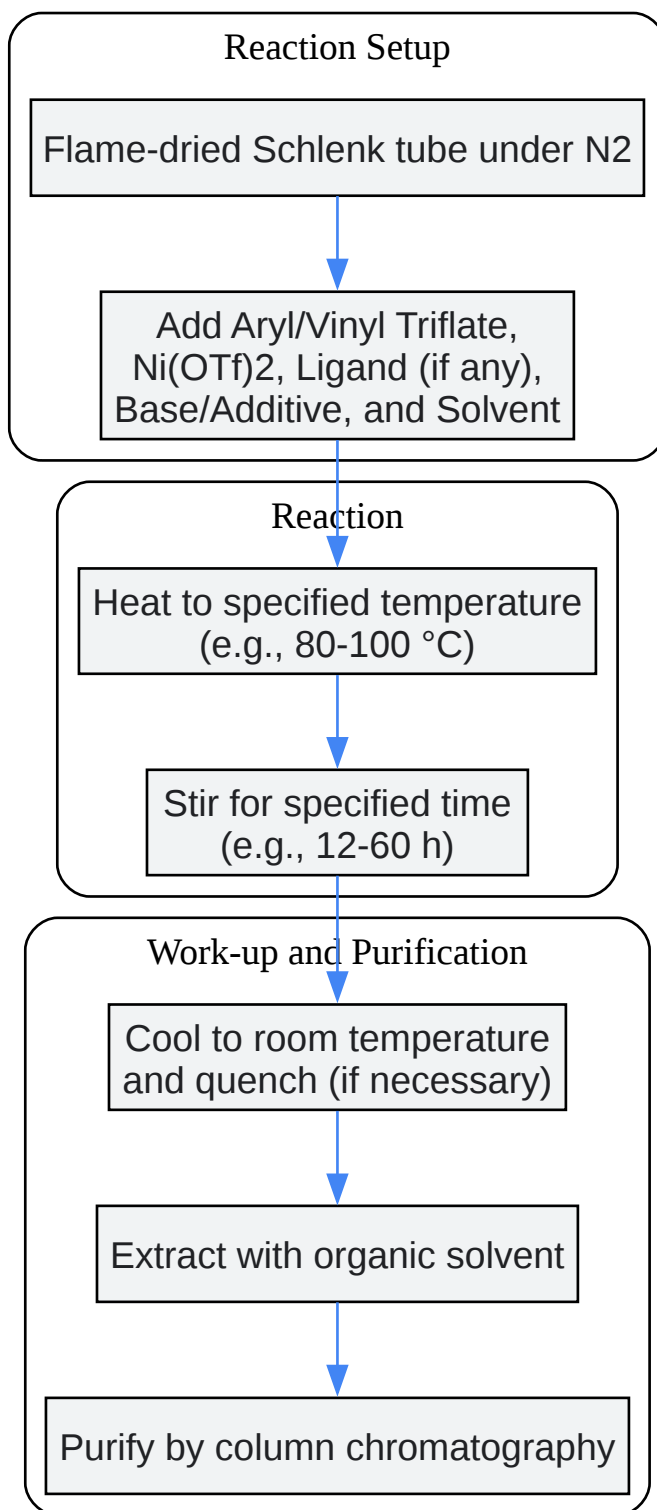
Materials:

- Vinyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)
- tert-Butyl isonitrile
- **Nickel(II) trifluoromethanesulfonate** (Ni(OTf)₂)
- Dicyclohexylmethylamine (Cy₂NMe)

- Acetonitrile (MeCN), anhydrous
- Nitrogen gas (N₂)
- Reaction vial with a screw cap

Procedure:

- In a nitrogen-filled glovebox, add the vinyl triflate (0.1 mmol, 1.0 equiv), Ni(OTf)₂ (0.008 mmol, 8 mol%), and anhydrous acetonitrile (1.0 mL) to a reaction vial equipped with a stir bar.
- Add tert-butyl isonitrile (0.13 mmol, 1.3 equiv) and dicyclohexylmethylamine (0.15 mmol, 1.5 equiv) to the vial.
- Seal the vial with a screw cap and remove it from the glovebox.
- Place the reaction vial in a preheated heating block at 80 °C and stir for 12 hours.
- After cooling, the reaction mixture can be filtered through a short pad of silica gel and the solvent removed under reduced pressure. The product can be purified by flash chromatography.



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General workflow for Ni(OTf)₂ catalyzed cyanation.

C-S Cross-Coupling: Thiolation of Aryl and Alkenyl Triflates

The formation of C-S bonds is crucial in the synthesis of many pharmaceuticals and materials. Nickel-catalyzed cross-coupling of aryl and alkenyl triflates with thiols provides a mild and efficient route to thioethers. While direct protocols using Ni(OTf)₂ are not readily available in the provided search results, protocols using other air-stable nickel precatalysts with aryl triflates are presented.

Data Summary: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates

Entry	Electrophile	Thiol	Catalyst System	Base	Solvent	Temp	Time	Yield (%)
1	Aryl Triflate	Alkyl Thiol	5 mol% (Xantphos)Ni(o-tolyl)Cl	KOAc	THF	rt	0.25-2 h	55-98
2	Alkenyl Triflate	Alkyl Thiol	5 mol% (Xantphos)Ni(o-tolyl)Cl	KOAc	THF	rt	0.25-2 h	77-98
3	Sterically Hindered Aryl Triflate	Alkyl Thiol	10 mol% Ni(cod) ₂ / DPEphos	KOAc	THF	rt	4 h	High

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DPEphos = Bis(2-diphenylphosphinophenyl)ether

Experimental Protocol: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates with Alkyl Thiols[4]

This protocol describes a general and mild method for the thiolation of aryl and alkenyl triflates using an air-stable nickel precatalyst.

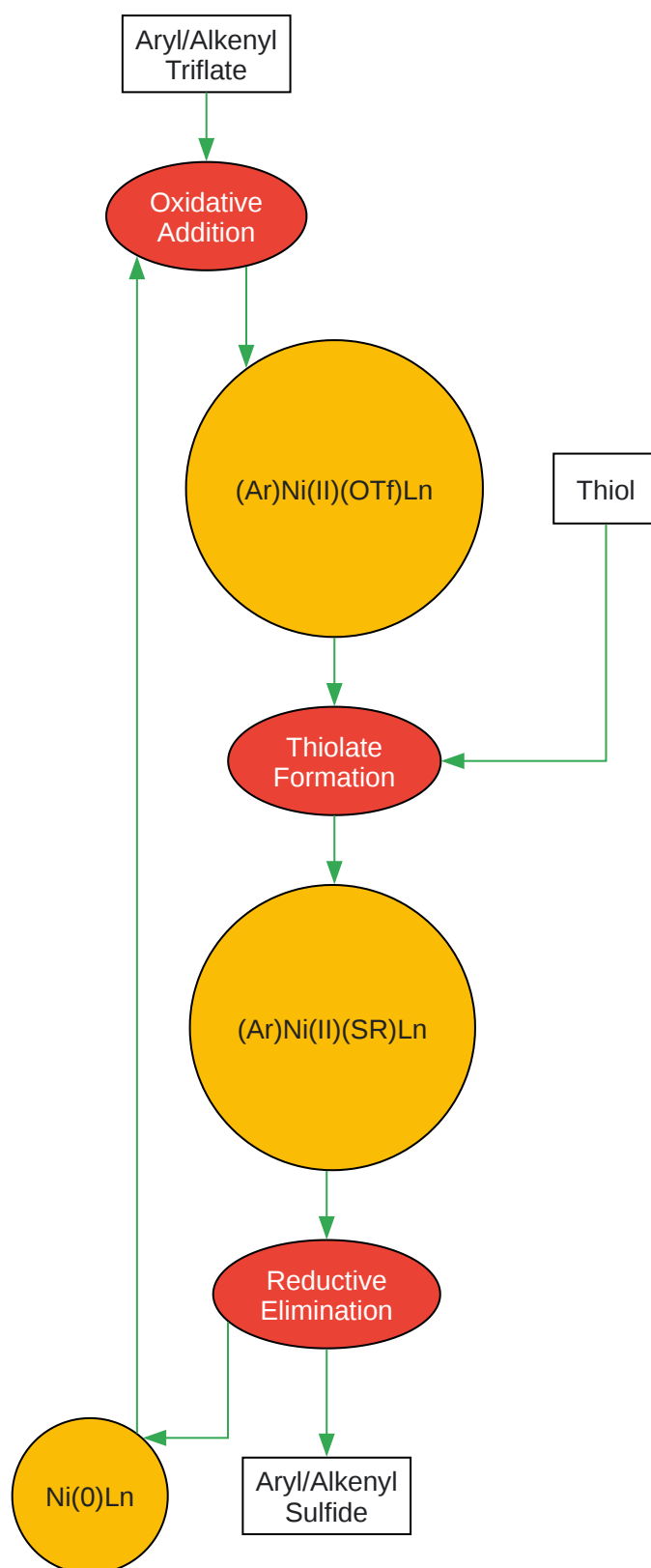
Materials:

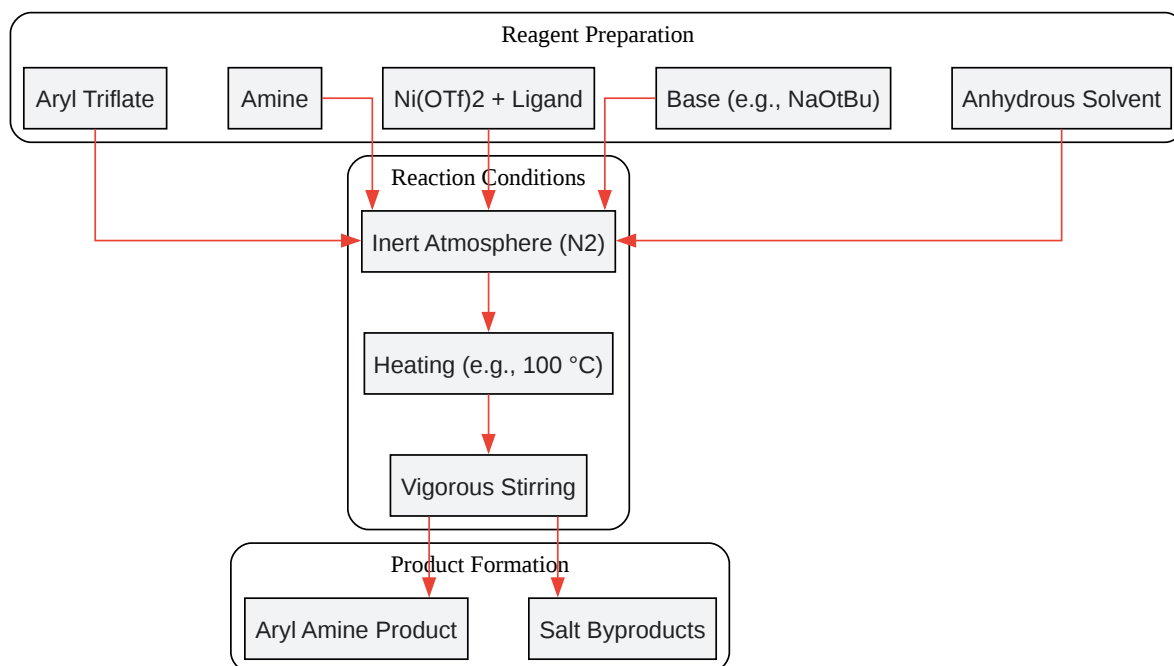
- Aryl or Alkenyl Triflate
- Alkyl Thiol
- (Xantphos)Ni(o-tolyl)Cl
- Potassium acetate (KOAc)
- Tetrahydrofuran (THF), anhydrous
- Nitrogen gas (N₂)
- Schlenk tube and standard Schlenk line equipment

Procedure:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl/alkenyl triflate (1.0 mmol, 1.0 equiv), (Xantphos)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%), and KOAc (1.5 mmol, 1.5 equiv).
- Add the alkyl thiol (1.1 mmol, 1.1 equiv) followed by anhydrous THF (3 mL).
- Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 2 hours), monitoring by TLC or GC-MS.
- Upon completion, quench the reaction with brine and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.





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References

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